molecular formula C10H5F9O B15124490 alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol

alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol

Cat. No.: B15124490
M. Wt: 312.13 g/mol
InChI Key: INQXRKNPNXYHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol: is a chemical compound with the molecular formula C10H5F9O and a molecular weight of 312.13 g/mol It is characterized by the presence of three trifluoromethyl groups attached to a benzyl alcohol structure, making it a highly fluorinated compound

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzyl alcohol derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound can be used as a probe to study the effects of fluorination on biological systems. Its high fluorine content can enhance the stability and bioavailability of biologically active molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can improve the metabolic stability and lipophilicity of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of alpha,3,5-Tris(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of metabolic enzymes or activation of signaling pathways .

Properties

Molecular Formula

C10H5F9O

Molecular Weight

312.13 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H5F9O/c11-8(12,13)5-1-4(7(20)10(17,18)19)2-6(3-5)9(14,15)16/h1-3,7,20H

InChI Key

INQXRKNPNXYHSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.